4-Bromo-3-phenylcinnoline
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Overview
Description
4-Bromo-3-phenylcinnoline is an organic compound with the molecular formula C14H9BrN2 It belongs to the cinnoline family, which are heterocyclic aromatic compounds containing a fused benzene and pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-phenylcinnoline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored due to its mild reaction conditions and high functional group tolerance .
Another method involves the Richter cyclization, where a triazene intermediate undergoes cyclization in the presence of a brominating agent such as N-bromosuccinimide (NBS) to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere, with palladium catalysts and bases like potassium carbonate or cesium carbonate .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-phenylcinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydrocinnoline derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents like THF or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Amino or thiol derivatives of cinnoline.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydrocinnoline derivatives.
Scientific Research Applications
4-Bromo-3-phenylcinnoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-3-phenylcinnoline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-pentyl-6-(4-phenoxyphenyl)cinnoline: Similar structure but with different substituents, leading to varied properties and applications.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Another brominated heterocycle with distinct functional groups and applications.
Uniqueness
4-Bromo-3-phenylcinnoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with tailored properties .
Properties
IUPAC Name |
4-bromo-3-phenylcinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-13-11-8-4-5-9-12(11)16-17-14(13)10-6-2-1-3-7-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALJXXVPTBWIPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423469 |
Source
|
Record name | 4-bromo-3-phenylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157868-96-7 |
Source
|
Record name | 4-bromo-3-phenylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70423469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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